molecular formula C15H18N2OS2 B2383951 N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396674-66-0

N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No. B2383951
CAS RN: 1396674-66-0
M. Wt: 306.44
InChI Key: WMGLGDVUEXCOIL-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, also known as TTA-A2, is a compound that has gained interest in the scientific community due to its potential applications in medical research. TTA-A2 is a selective agonist of the G protein-coupled receptor, GPR120, which is involved in various physiological processes, including glucose metabolism, inflammation, and lipid metabolism.

Scientific Research Applications

Electronic Structure and Synthesis

Vrabel et al. (2014) explored the electronic structure and novel synthesis of 6-oxopiperidine-2-carboxylic acid derivatives, highlighting their crystallization behaviors and the importance of O-H...O and C-H...O interactions in forming multidimensional networks within crystal structures. This study suggests potential applications in designing compounds with specific crystalline properties for pharmaceutical development (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).

Anti-angiogenic and DNA Cleavage Activities

Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. These findings indicate potential applications in cancer research, specifically targeting angiogenesis and DNA integrity as mechanisms to inhibit tumor growth (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Synthesis of Heterocycles

Dotsenko et al. (2012) highlighted the Mannich reaction for synthesizing N,S-containing heterocycles, presenting a novel approach to forming 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides. This method could be applicable in synthesizing a variety of heterocyclic compounds, potentially including N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, for pharmaceutical applications (Dotsenko, Krivokolysko, & Litvinov, 2012).

Antimicrobial Activity

Cakmak et al. (2022) investigated the synthesis, X-ray structure, and antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, revealing effective antibacterial properties. This study suggests the potential of structurally related compounds, including N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, in developing new antimicrobial agents (Cakmak, Demircioğlu, Uzun, Veyisoğlu, Yakan, & Ersanli, 2022).

properties

IUPAC Name

4-thiophen-3-yl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c18-15(16-10-14-2-1-8-20-14)17-6-3-12(4-7-17)13-5-9-19-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGLGDVUEXCOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

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